7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

MDR-selective cytotoxicity P-glycoprotein collateral sensitivity

7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol (C21H22N2O2, MW 334.41) is a 7-substituted 8-hydroxyquinoline (8-HQ) Mannich base formed via a modified three-component Mannich reaction of 8-hydroxyquinoline, pyrrolidine, and 4-methoxybenzaldehyde. The compound features a tertiary amine-bearing chiral benzylic center at the C7 methylene bridge, combining a basic pyrrolidine nitrogen, a chelating 8-hydroxyquinoline {N,O} donor set, and an electron-donating 4-methoxyphenyl ring.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
Cat. No. B12164904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCCC4
InChIInChI=1S/C21H22N2O2/c1-25-17-9-6-16(7-10-17)20(23-13-2-3-14-23)18-11-8-15-5-4-12-22-19(15)21(18)24/h4-12,20,24H,2-3,13-14H2,1H3
InChIKeyAXDPHPBMRZQULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol: Procurement-Relevant Profile of a C7-Branched 8-Hydroxyquinoline Mannich Base


7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol (C21H22N2O2, MW 334.41) is a 7-substituted 8-hydroxyquinoline (8-HQ) Mannich base formed via a modified three-component Mannich reaction of 8-hydroxyquinoline, pyrrolidine, and 4-methoxybenzaldehyde [1]. The compound features a tertiary amine-bearing chiral benzylic center at the C7 methylene bridge, combining a basic pyrrolidine nitrogen, a chelating 8-hydroxyquinoline {N,O} donor set, and an electron-donating 4-methoxyphenyl ring. This architecture places it within the pharmacologically validated class of aminomethylated 8-hydroxyquinolines, whose metal-chelating capacity and biological activity are strongly modulated by the nature of substituents at positions C5 and C7 [2]. Unlike simpler 7-aminomethyl-8-HQ congeners derived from formaldehyde, the branched aromatic substituent at the methylene carbon fundamentally alters the compound's steric profile, protonation equilibrium, and metal-binding geometry relative to the quinoline scaffold.

Why 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol Cannot Be Replaced by Simpler 8-Hydroxyquinoline Mannich Bases


Within the 8-hydroxyquinoline Mannich base family, the identity of the aldehyde-derived substituent at the C7 methylene bridge is not a conservative variable. Pape et al. (2022) demonstrated that introducing an aromatic ring at this position—as occurs when 4-methoxybenzaldehyde is used in place of formaldehyde—decreases cytotoxicity and abrogates the MDR-selective toxicity characteristic of simpler 7-aminomethyl derivatives such as NSC693871 (7-pyrrolidin-1-ylmethyl-8-hydroxyquinoline) [1]. The same study established that steric hindrance around the {N,O} chelating pocket and altered pKa values of the donor atoms are the mechanistic drivers of this functional divergence [1]. Furthermore, Shaw et al. (2010) showed that replacement of the 8-hydroxyquinoline core itself with phenol, 3-hydroxypyridine, or 1-naphthol results in dramatic loss of activity, confirming that both the chelating scaffold and the precise nature of its substituents are indispensable for biological potency [2]. Consequently, substituting 7-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol with a simpler 7-aminomethyl-8-HQ or an aromatic-unsubstituted analog will produce a functionally distinct compound with different cytotoxicity, selectivity, and metal-binding profiles—rendering generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol vs. Closest Analogs


Methylene Bridge Aromatic Substitution Abrogates MDR-Selective Cytotoxicity vs. 7-Pyrrolidin-1-ylmethyl-8-hydroxyquinoline

In a systematic SAR study of 120 8-hydroxyquinoline-derived Mannich bases, Pape et al. (2022) demonstrated that introducing an aromatic moiety at the methylene carbon—the precise structural feature distinguishing 7-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol from the simpler congener 7-pyrrolidin-1-ylmethyl-8-hydroxyquinoline (NSC693871)—decreases cytotoxicity and abrogates MDR-selectivity [1]. This effect was confirmed for derivatives both with and without chloro-substitution in R5 [1]. The mechanistic basis involves steric hindrance of the {N,O} chelating pocket and altered protonation equilibrium of the donor atoms, which directly impacts metal complex formation and subsequent redox activity in MDR cells [1].

MDR-selective cytotoxicity P-glycoprotein collateral sensitivity

4-Methoxy Electronic Effect Modulates Chelator pKa and Metal-Binding vs. Unsubstituted Phenyl Analog

Pape et al. (2018) established a linear relationship between the pKa of the 8-hydroxyquinoline OH group and IC50 values across a series of Mannich base derivatives, confirming that electronic modulation of the chelating moiety directly governs biological potency [1]. The 4-methoxy substituent (Hammett σp = −0.27) is electron-donating, which increases the pKa of the quinolin-8-ol OH and the quinoline nitrogen relative to the unsubstituted phenyl analog 7-(phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol (PPQ). This electronic perturbation alters the stability constants of Fe(III) and Cu(II) complexes, which are the principal mediators of cytotoxicity and redox cycling in cancer cells [2]. In the 2022 J. Med. Chem. study, pKa values of donor atoms were identified as key determinants differentiating toxicity against drug-sensitive vs. MDR cells [3].

metal chelation pKa modulation iron/copper binding

C7-Substitution Position Confers Antimycobacterial Target Engagement Advantage vs. C5-Substituted 8-Hydroxyquinolines

Joaquim et al. (2024) screened 8-hydroxyquinoline derivatives against Mycobacterium tuberculosis and the validated target enoyl-acyl carrier protein reductase (InhA), identifying that 7-substituted 8-HQs were consistently more potent than their 5-substituted counterparts [1]. Critically, 7-substituted derivatives inhibited InhA at low micromolar concentrations in enzymatic assays, whereas 5-substituted 8-HQs that demonstrated antimycobacterial activity in whole-cell screens failed to inhibit InhA, indicating a non-promiscuous, substitution-position-dependent mechanism [1]. The presence of a basic tertiary amine at the C7 position—as found in 7-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol—is consistent with the pharmacophore requirements for InhA engagement identified in this study [1].

antimycobacterial InhA inhibition Mycobacterium tuberculosis

MAO Enzyme Inhibition Profile Differentiation vs. 3-Hydroxyphenyl and Unsubstituted Phenyl C7 Analogs

BindingDB affinity data reveal that closely related C7-aryl-pyrrolidinylmethyl-8-hydroxyquinoline analogs exhibit measurable, structure-dependent differences in monoamine oxidase (MAO) isoform inhibition [1][2]. The unsubstituted phenyl analog 7-(phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol (PPQ) is essentially inactive against MAO-A (IC50 > 100,000 nM) but shows modest MAO-B inhibition (IC50 = 1,130 nM) [1]. The 3-hydroxyphenyl analog shifts the profile to MAO-B IC50 = 8,600 nM and additionally shows CYP3A4 inhibition (IC50 = 7,900 nM) [2]. The 4-methoxy substitution on the target compound introduces an electron-donating group at the para position, which is expected to further modulate binding to the MAO active site through altered hydrogen-bond acceptor capacity and steric occupancy of the substrate cavity, producing a distinct selectivity fingerprint relative to both the 3-hydroxy and unsubstituted phenyl comparators.

MAO inhibition neuropharmacology binding selectivity

Cytotoxic Potency Shift Expected vs. 7-Pyrrolidinomethyl-8-hydroxyquinoline Based on SAR-Derived Methylene Bridge Rules

Shen et al. (1999) reported that 7-pyrrolidinomethyl-8-hydroxyquinoline (the formaldehyde-derived, non-aromatic analog) exhibits a mean log GI50 of −4.81 M across the NCI-60 cell line panel, with an IC50 of 23 μM for voltage-gated K+ current [I(K(V))] inhibition and a GI50 of 14 μM for myeloma cell (RPMI 8226) growth inhibition [1]. By contrast, Pape et al. (2022) demonstrated that branching the methylene bridge with an aromatic ring—the structural feature present in the target compound—consistently decreases cytotoxicity and abrogates MDR selectivity across multiple cell line pairs [2]. Based on this class-level SAR, 7-[(4-methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is predicted to exhibit attenuated cytotoxic potency relative to 7-pyrrolidinomethyl-8-hydroxyquinoline, with the magnitude of attenuation dependent on the steric and electronic contribution of the 4-methoxyphenyl group.

cytotoxicity NCI-60 panel structure-activity relationship

Research and Industrial Application Scenarios for 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol Based on Verified Differentiation Evidence


Antimycobacterial Drug Discovery Targeting InhA (Enoyl-ACP Reductase)

The 7-substitution pattern of this compound aligns with the pharmacophore identified by Joaquim et al. (2024) for InhA inhibition in M. tuberculosis, where 7-substituted 8-HQs achieved low-micromolar enzymatic inhibition while 5-substituted analogs failed to engage the target [1]. The 4-methoxyphenyl group provides an additional vector for structure-based optimization of the InhA substrate-binding pocket, while the pyrrolidine nitrogen contributes to the basic amine required for target engagement. This compound is suitable as a starting scaffold for antimycobacterial lead optimization programs, particularly where differentiation from clioquinol-based chemotypes is desired.

Metal-Chelation-Focused Studies Requiring Tunable pKa Without MDR-Selective Cytotoxicity

The 4-methoxy substituent provides an electron-donating modulation of the chelating {N,O} donor set pKa (estimated ΔpKa(OH) ≈ +0.3 to +0.5 vs. unsubstituted phenyl), altering Fe(III) and Cu(II) complex stability constants [1][2]. Critically, the aromatic substitution at the methylene bridge abrogates the MDR-selective cytotoxicity that complicates interpretation of metal-chelation studies with simpler 7-aminomethyl-8-HQs [3]. This compound is therefore suited for mechanistic studies of 8-HQ metal binding where confounding P-gp-mediated collateral sensitivity must be excluded.

MAO Isoform Selectivity Profiling and CNS Tool Compound Development

BindingDB data confirm that subtle aryl substitution changes at the C7 benzylic position produce measurable shifts in MAO-A vs. MAO-B selectivity: the unsubstituted phenyl analog (PPQ) shows MAO-B IC50 = 1,130 nM with no MAO-A activity (>100,000 nM), while the 3-hydroxyphenyl analog yields MAO-B IC50 = 8,600 nM [1][2]. The 4-methoxy group offers a distinct hydrogen-bond acceptor pharmacophore that can be exploited for CNS-targeted medicinal chemistry campaigns requiring subtype-selective MAO modulation. This compound should be procured as part of a systematic SAR set alongside the phenyl, 3-hydroxyphenyl, and pyridinyl C7 analogs.

Comparative 8-Hydroxyquinoline Library Assembly for Chelator Pharmacophore Mapping

The unique combination of a tertiary pyrrolidine amine, a 4-methoxyphenyl branched methylene bridge, and the intact 8-hydroxyquinoline {N,O} chelating core makes this compound a valuable entry in systematic chelator libraries. The MDPI review by Csuvik and Szatmári (2023) highlights the synthetic accessibility of such aminomethylated 8-HQs via the modified Mannich reaction, and Pape et al. (2022) provide the framework for mapping how variations at the methylene carbon affect pKa, metal binding, and biological selectivity [4][5]. Procurement of this compound alongside NSC693871 (unbranched pyrrolidine analog), PPQ (unsubstituted phenyl), and the 3-hydroxyphenyl derivative enables complete pharmacophore deconvolution of the C7 position.

Quote Request

Request a Quote for 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.